molecular formula C39H70N10O12S B12779113 Ala-Met-Thr-Gln-Leu-Leu-Ala-Gly-Val CAS No. 660442-78-4

Ala-Met-Thr-Gln-Leu-Leu-Ala-Gly-Val

Cat. No.: B12779113
CAS No.: 660442-78-4
M. Wt: 903.1 g/mol
InChI Key: ZBXCEPVFHFBOKJ-UGVUMALKSA-N
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Description

The compound “Ala-Met-Thr-Gln-Leu-Leu-Ala-Gly-Val” is a peptide composed of nine amino acids: alanine, methionine, threonine, glutamine, leucine, leucine, alanine, glycine, and valine. Peptides like this one are fundamental building blocks in biochemistry, playing crucial roles in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is also protected.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final peptide.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the synthesized peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Mutagenic primers and DNA polymerase in site-directed mutagenesis.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Peptides like “Ala-Met-Thr-Gln-Leu-Leu-Ala-Gly-Val” have numerous applications in scientific research:

    Chemistry: Used as model compounds to study peptide bond formation and stability.

    Biology: Serve as substrates for enzymes and play roles in signaling pathways.

    Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.

    Industry: Used in the development of biosensors and as components in drug delivery systems.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity, activate receptors, or block ion channels.

Comparison with Similar Compounds

Similar Compounds

    Ala-Gly-Val-Leu-Met: Another peptide with a different sequence but similar amino acid composition.

    Gly-Val-Ala-Leu-Met: A peptide with a different order of amino acids.

    Leu-Leu-Ala-Gly-Val: A shorter peptide with a subset of the amino acids in “Ala-Met-Thr-Gln-Leu-Leu-Ala-Gly-Val”.

Uniqueness

The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. The presence of methionine and threonine can influence the peptide’s reactivity and interactions with other molecules, making it distinct from other similar peptides.

Properties

CAS No.

660442-78-4

Molecular Formula

C39H70N10O12S

Molecular Weight

903.1 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C39H70N10O12S/c1-18(2)15-26(36(57)43-22(8)33(54)42-17-29(52)48-30(20(5)6)39(60)61)47-37(58)27(16-19(3)4)46-34(55)24(11-12-28(41)51)45-38(59)31(23(9)50)49-35(56)25(13-14-62-10)44-32(53)21(7)40/h18-27,30-31,50H,11-17,40H2,1-10H3,(H2,41,51)(H,42,54)(H,43,57)(H,44,53)(H,45,59)(H,46,55)(H,47,58)(H,48,52)(H,49,56)(H,60,61)/t21-,22-,23+,24-,25-,26-,27-,30-,31-/m0/s1

InChI Key

ZBXCEPVFHFBOKJ-UGVUMALKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(C)N

Origin of Product

United States

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